molecular formula C20H28O3 B6594424 2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde CAS No. 1072444-55-3

2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

Cat. No.: B6594424
CAS No.: 1072444-55-3
M. Wt: 316.4 g/mol
InChI Key: WFKAJHXRTWDPAT-QUCCMNQESA-N
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Description

2-(2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde is a complex aromatic monoterpenoid characterized by a benzaldehyde core substituted with hydroxyl, isopropyl, and a highly functionalized cyclohexyl moiety. The compound features two aldehyde groups (one on the benzaldehyde ring and another on the cyclohexyl group), a hydroxyl group at position 4, and three methyl groups on the cyclohexane ring. Its molecular formula is inferred as C₂₁H₂₆O₃ (molecular weight ≈ 316.50 g/mol), though exact data remains sparse in public databases. It is structurally related to compounds isolated from Pentaclethra macrophylla, a plant studied for its lipid-like metabolites .

Properties

CAS No.

1072444-55-3

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(1R,2R)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18-,20+/m1/s1

InChI Key

WFKAJHXRTWDPAT-QUCCMNQESA-N

Isomeric SMILES

CC(C)C1=C(C=C(C(=C1)C=O)[C@@]2(CCCC([C@H]2C=O)(C)C)C)O

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-propan-2-ylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups and stereochemistry, which influence physicochemical properties and biological activities. Below is a detailed comparison:

Key Structural Analogs

2-[(1S,2S)-2-Formyl-1,3,3-trimethylcyclohexyl]-4-methoxy-5-propan-2-ylbenzaldehyde

  • Molecular Formula : C₂₂H₂₈O₃
  • Molecular Weight : 330.50 g/mol
  • Key Differences :

  • A methoxy group (-OCH₃) replaces the hydroxyl group (-OH) at position 3.
  • Stereospecificity: The (1S,2S) configuration in the cyclohexyl moiety may affect its three-dimensional conformation and intermolecular interactions.
    • Impact on Properties :
  • Increased lipophilicity due to the methoxy group, enhancing membrane permeability but reducing water solubility compared to the hydroxylated analog.
  • Potential differences in biological activity, as hydroxyl groups are critical for hydrogen bonding with cellular targets (e.g., enzymes or receptors) .

Functional Group Analysis

  • Aldehyde Groups : Both compounds retain two aldehyde moieties, which are electrophilic and reactive. These groups may participate in Schiff base formation or act as Michael acceptors in biological systems.
  • Hydroxyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde
Reactant of Route 2
2-((1R,2R)-2-Formyl-1,3,3-trimethylcyclohexyl)-4-hydroxy-5-isopropylbenzaldehyde

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